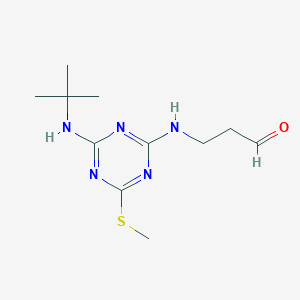
3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde is a diamine and an aldehyde. It has a role as a metabolite and an antifouling biocide. It derives from a hydride of a 1,3,5-triazine.
Scientific Research Applications
1. Ecotoxicological Impact on Marine Organisms
- A study by Zhang et al. (2019) in the journal Chemosphere examined the toxicity of a mixture containing this compound to marine organisms. They found significant phytotoxic effects on various marine species, including cyanobacteria, diatoms, macroalgae, and dinoflagellates. This research highlights the compound's potential environmental impact, particularly in marine ecosystems (Zhang, Zhou, Lam, & Leung, 2019).
2. Toxicity to Marine Diatom Species
- Another study by Zhang et al. (2019) in Ecotoxicology and Environmental Safety focused on the toxicities of this compound and its derivatives to two marine diatom species. They observed significant growth inhibition in these species, suggesting the compound's potential as a marine pollutant (Zhang, Zhou, Lam, & Leung, 2019).
3. Photodegradation Study in Natural Seawater
- Research by Lam et al. (2009) in Marine Pollution Bulletin investigated the photodegradation of Irgarol-1051, from which this compound is derived. They identified a new s-triazine species, suggesting complex degradation pathways in natural seawater environments (Lam et al., 2009).
4. Antifouling Compound Concentration in Marine Environments
- A 2000 study in Marine Pollution Bulletin by Biselli et al. analyzed the concentrations of Irgarol 1051 and related compounds in German marinas. The study provides insights into the environmental presence of these compounds, including 3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde (Biselli, Bester, Hühnerfuss, & Fent, 2000).
5. Method for Determining Antifouling Biocides in Sediments
- Gatidou et al. (2004) developed a method for determining antifouling biocides, including this compound, in marine sediments. Their research, published in Analytica Chimica Acta, contributes to environmental monitoring efforts (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
6. Biodegradation by White Rot Fungus
- Ogawa et al. (2004) in Chemosphere explored the biodegradation of Irgarol 1051 by the white rot fungus Phanerochaete chrysosporium. This study provides insight into the biological breakdown of the compound and its potential environmental fate (Ogawa, Okamura, Hirai, & Nishida, 2004).
7. Ecotoxicity in the Aquatic Environment
- A study by Okamura et al. (2000) in Water Research assessed the residue and ecotoxicity of Irgarol 1051 and its degradation product in the aquatic environment. They emphasized the need for environmental monitoring of such compounds (Okamura, Aoyama, Liu, Maguire, Pacepavicius, & Lau, 2000).
properties
Product Name |
3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde |
|---|---|
Molecular Formula |
C11H19N5OS |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
3-[[4-(tert-butylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]propanal |
InChI |
InChI=1S/C11H19N5OS/c1-11(2,3)16-9-13-8(12-6-5-7-17)14-10(15-9)18-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) |
InChI Key |
XDHRLUOJUPMUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCCC=O)SC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



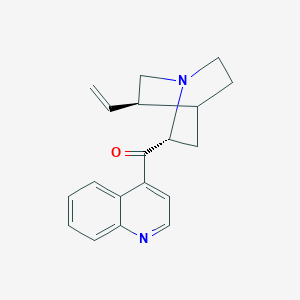
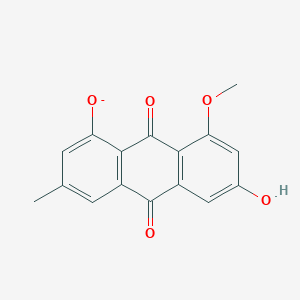
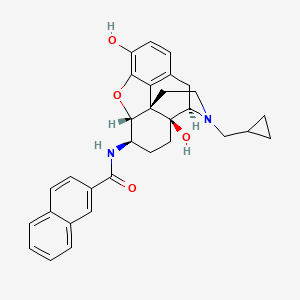
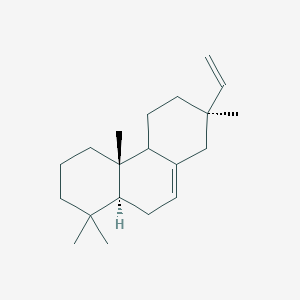
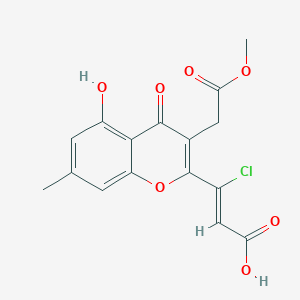
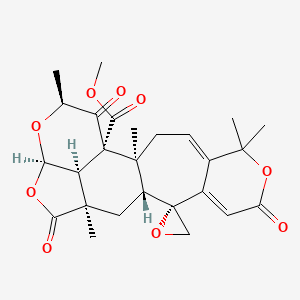
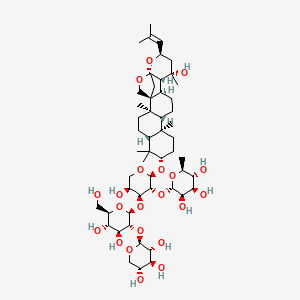
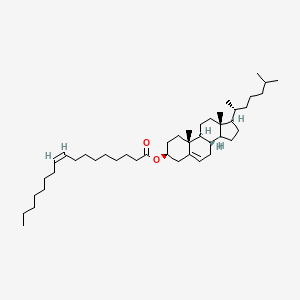
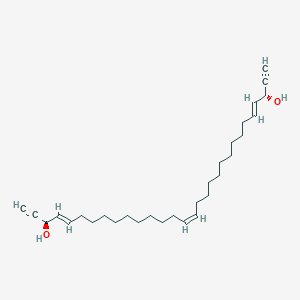
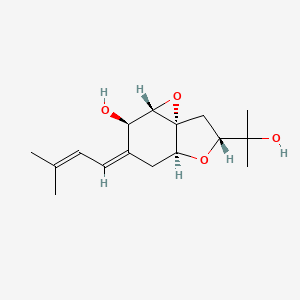
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)